4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride
Overview
Description
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride is a chemical compound known for its role as a potent inhibitor of the enzyme dihydrofolate reductase. This compound is structurally related to methotrexate and is often studied for its biochemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions. The process may include steps such as:
Formation of the pteridine ring: This involves the cyclization of appropriate precursors.
Amination: Introduction of the amino group at the 4-position.
Methylation: Methylation at the N10 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the hemihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pteridines and modified pteroic acid derivatives .
Scientific Research Applications
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pteridine derivatives.
Biology: Investigated for its role in inhibiting dihydrofolate reductase, an enzyme critical in the folate pathway.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to methotrexate.
Industry: Utilized in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to reduced synthesis of nucleotides necessary for DNA replication and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar mechanism of action.
Aminopterin: Another folate analog with inhibitory effects on dihydrofolate reductase.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase but with a different structure.
Uniqueness
4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and potentially different therapeutic profiles compared to other folate analogs .
Properties
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H15N7O2.ClH/c2*1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13;/h2*2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYKUISNIJHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70844-48-3 | |
Record name | 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070844483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-([(2,4-Diaminopteridin-6-yl)methyl](methyl)amino)Benzoic Acid, hemihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID, HEMIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037BJM6602 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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